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Compound of Interest

Compound Name: H-Thr(Me)-OH

Cat. No.: B15543174 Get Quote

N-methyl-L-threonine ((2S,3R)-3-hydroxy-2-(methylamino)butanoic acid) is a derivative of the

essential amino acid L-threonine.[1] Its structural modifications introduce distinct features in its

spectroscopic profiles. The quantitative data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-methyl-

L-threonine.

Table 1: ¹³C NMR Spectral Data of N-methyl-L-threonine

Carbon Atom Chemical Shift (δ) ppm

C=O (Carboxyl) 171.8

Cα (CH-NHCH₃) 67.8

Cβ (CH-OH) 66.5

N-CH₃ 32.7

Cγ (CH₃) 19.4

Source: Adapted from publicly available data.

Note: The spectrum was recorded in D₂O.
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Note on ¹H NMR: While a specific, high-resolution ¹H NMR spectrum for N-methyl-L-threonine

is not readily available in the searched literature, the expected proton signals can be predicted

based on the structure and data from similar compounds. The spectrum would show signals for

the N-methyl protons, the α-proton, the β-proton, the γ-methyl protons, and the hydroxyl proton.

The exact chemical shifts and coupling constants would be dependent on the solvent and

experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for N-methyl-L-threonine

Technique Parameter Value

LC-MS Molecular Formula C₅H₁₁NO₃

Molecular Weight 133.15 g/mol

Precursor Type [M+H]⁺

Precursor m/z 134.0811

Source: Publicly available data

from LC-ESI-QFT analysis.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in N-methyl-L-threonine based on

their characteristic vibrational frequencies. A complete, assigned IR spectrum for N-methyl-L-

threonine is not available in the searched public databases. However, the expected

characteristic absorption bands can be inferred from the known functional groups.

Table 3: Predicted IR Absorption Bands for N-methyl-L-threonine
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-H (hydroxyl) Stretching 3500-3200 (broad)

N-H (secondary amine) Stretching 3500-3300

C-H (alkane) Stretching 3000-2850

C=O (carboxyl) Stretching 1725-1700

C-O (hydroxyl) Stretching 1260-1050

C-N (amine) Stretching 1250-1020

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy Protocol (General)
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of N-methyl-L-

threonine.

1. Sample Preparation:

Weigh approximately 5-20 mg of N-methyl-L-threonine.[2]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a

clean, dry vial.[2][3]

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[2]

Filter the solution using a pipette with a cotton or glass wool plug to remove any particulate

matter.[4]

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[3]
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If required for chemical shift referencing, add a small amount of an internal standard (e.g.,

DSS for D₂O, TMS for organic solvents).[2]

2. Instrument Parameters (Example for a 500 MHz Spectrometer):

¹H NMR:

Acquisition frequency: 500 MHz

Pulse sequence: Standard single-pulse experiment

Number of scans: 16-64 (depending on concentration)

Relaxation delay: 1-5 seconds

Spectral width: Appropriate for observing all proton signals (e.g., 10-12 ppm)

¹³C NMR:

Acquisition frequency: 125 MHz

Pulse sequence: Proton-decoupled single-pulse experiment

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Spectral width: Appropriate for observing all carbon signals (e.g., 200-220 ppm)

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
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Integrate the signals in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecule.

FTIR Spectroscopy Protocol (General)
This protocol describes a general method for obtaining the FTIR spectrum of N-methyl-L-

threonine.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of powdered N-methyl-L-threonine onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

2. Data Acquisition:

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the absorbance spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption peaks.

Assign the observed peaks to the corresponding functional group vibrations.[5][6]
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Mass Spectrometry Protocol (General for LC-MS)
This protocol provides a general workflow for the analysis of N-methyl-L-threonine by LC-MS.

1. Sample Preparation:

Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the mobile

phase solvent.

Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters (Example):

Liquid Chromatography (LC):

Column: A suitable reversed-phase column (e.g., C18)

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow rate: 0.2-0.5 mL/min

Injection volume: 5-10 µL

Mass Spectrometry (MS):

Ionization source: Electrospray Ionization (ESI) in positive ion mode.

Mass analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass

measurement.

Scan range: m/z 50-500

Data acquisition: Full scan mode to determine the accurate mass of the molecular ion.

Tandem MS (MS/MS) can be used for structural fragmentation analysis.[7]
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3. Data Analysis:

Extract the mass spectrum corresponding to the chromatographic peak of N-methyl-L-

threonine.

Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass to

confirm the elemental composition.

If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.

Workflow Visualization
A generalized workflow for the spectroscopic analysis of N-methyl-L-threonine is presented

below. This diagram illustrates the logical sequence from sample preparation to final data

interpretation.
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Caption: Workflow for the spectroscopic analysis of N-methyl-L-threonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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